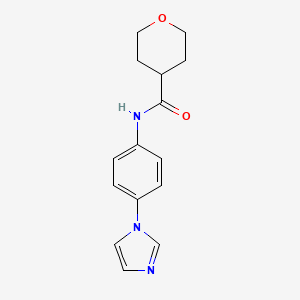
N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, commonly known as PAC-1, is a small molecule that has been identified as a potential anticancer agent. It belongs to the class of pyrazole-based compounds and has been extensively studied for its ability to induce apoptosis in cancer cells.
作用机制
The exact mechanism of action of PAC-1 is not fully understood. However, it is believed to act by binding to procaspase-3, an inactive form of the enzyme caspase-3, and inducing its activation. Caspase-3 is a key enzyme involved in the process of apoptosis, or programmed cell death. By activating caspase-3, PAC-1 triggers the apoptotic pathway in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models. In addition to its anticancer properties, PAC-1 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PAC-1 has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of PAC-1 is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. PAC-1 has also been shown to have low toxicity and good bioavailability. However, one of the limitations of PAC-1 is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential side effects.
未来方向
There are several future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods for PAC-1, which could increase its yield and reduce its cost. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PAC-1 treatment. In addition, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential side effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of PAC-1 in humans.
合成方法
The synthesis of PAC-1 involves the reaction of 3-chloro-2-pyrazinecarboxylic acid with 3-aminopyridine in the presence of triethylamine. The resulting product is then reacted with cyclopentanecarbonyl chloride to obtain PAC-1. The overall yield of the synthesis process is around 35%.
科学研究应用
PAC-1 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. PAC-1 has been tested against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. In addition to its anticancer properties, PAC-1 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-5-1-2-6-11)17-12-7-3-8-15-13(12)18-10-4-9-16-18/h3-4,7-11H,1-2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLXBONFXOEWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(N=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)


![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)

![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)
![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)